molecular formula C5H8F3NO B1487665 3-(Trifluoromethyl)oxolan-3-amine CAS No. 1269152-31-9

3-(Trifluoromethyl)oxolan-3-amine

Cat. No.: B1487665
CAS No.: 1269152-31-9
M. Wt: 155.12 g/mol
InChI Key: GCSHUWRZDOUZNN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)oxolan-3-amine is an organic compound with the molecular formula C5H8F3NO . It features an oxolane (tetrahydrofuran) ring with an amine group and a trifluoromethyl group attached to the same carbon atom at the 3-position. This structure makes it a valuable building block in organic synthesis for constructing more complex molecules . The presence of the trifluoromethyl group is of particular interest in medicinal and agrochemical research, as this motif is known to enhance key properties in molecules, including metabolic stability and lipophilicity . In scientific research, this compound and its derivatives are utilized in chemistry and biology. In chemistry, it serves as a crucial precursor for creating functionalized derivatives through various reactions . In biology, related structural analogs have shown promise in scientific research on enzyme mechanisms and protein-ligand interactions, with the trifluoromethyl group potentially enhancing binding affinity to biological targets . The compound is characterized by several identifiers, including the SMILES notation C1COCC1(C(F)(F)F)N and the InChIKey GCSHUWRZDOUZNS-UHFFFAOYSA-N . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(9)1-2-10-3-4/h1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSHUWRZDOUZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260308
Record name Tetrahydro-3-(trifluoromethyl)-3-furanamine
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Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-31-9
Record name Tetrahydro-3-(trifluoromethyl)-3-furanamine
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Record name Tetrahydro-3-(trifluoromethyl)-3-furanamine
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Record name 3-(trifluoromethyl)oxolan-3-amine
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Contextualization Within the Landscape of Fluorinated Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic structures is a well-established and powerful strategy in modern medicinal chemistry. nih.govtandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, with a significant portion of these also featuring a heterocyclic ring. tandfonline.com This prevalence is due to the profound effects that fluorine can have on a molecule's physicochemical and biological properties. researchgate.net

The combination of fluorine and heterocyclic moieties has given rise to the important subclass of fluorinated heterocycles, which are prominent scaffolds in the development of biologically active compounds. nih.govresearchgate.net These compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.commdpi.com The carbon-fluorine bond is exceptionally strong, contributing to the metabolic robustness of fluorinated molecules. mdpi.com It is within this dynamic and impactful area of research that 3-(Trifluoromethyl)oxolan-3-amine finds its relevance, representing a specific and promising example of a fluorinated heterocyclic compound. The versatility and importance of such compounds are demonstrated by the wide range of therapeutic areas they cover, including oncology and infectious diseases. tandfonline.com

Significance of Trifluoromethyl and Amine Functionalities in Scaffold Design

The strategic incorporation of specific functional groups is a cornerstone of molecular design. scilit.com In 3-(Trifluoromethyl)oxolan-3-amine, the trifluoromethyl and amine groups are of particular importance.

The trifluoromethyl (-CF3) group is a key player in drug design due to its ability to modulate a range of molecular properties. hovione.com Its high electronegativity can influence the acidity or basicity of nearby functional groups. wikipedia.org Furthermore, the trifluoromethyl group is often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. wikipedia.org It can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.comnih.gov The steric properties of the trifluoromethyl group are similar to that of a chlorine atom, allowing it to be used as a bioisostere to fine-tune molecular interactions with biological targets. mdpi.com

The amine functional group is one of the most common structural motifs found in pharmaceuticals. illinois.edu Amines are fundamental building blocks in drug discovery and development, with their basic nature and ability to form hydrogen bonds making them crucial for interacting with biological targets like proteins and enzymes. numberanalytics.comstereoelectronics.orgdrugdiscoverytrends.com The presence of an amine group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. illinois.edu This versatility is essential for optimizing the pharmacological profile of a lead compound. Many biologically active compounds contain amine functional groups, which are essential for their activity. numberanalytics.comnih.gov

Overview of Oxolane Ring Systems in Advanced Synthetic Methodologies

Direct Synthesis Approaches to the 3-Amino-3-(trifluoromethyl)oxolane Core

The construction of the 3-amino-3-(trifluoromethyl)oxolane core can be approached through two primary strategies: the formation of the oxolane ring from acyclic precursors (de novo cyclization) or the modification of an existing oxolane scaffold.

De Novo Cyclization Strategies

De novo cyclization strategies involve the construction of the tetrahydrofuran ring from acyclic starting materials that already contain the necessary carbon framework and functionalities. One potential, though less commonly reported, approach could involve an intramolecular cyclization. For instance, a suitably substituted butanol derivative bearing a trifluoromethyl group and a protected amine or a precursor functionality at the C-3 position could undergo intramolecular Williamson ether synthesis or a similar ring-closing reaction to form the oxolane ring. The challenge in this approach often lies in the stereocontrolled synthesis of the acyclic precursor.

Another conceptual approach involves the 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. While not explicitly reported for this exact target, this strategy is a powerful tool for constructing five-membered rings. nih.gov

Functionalization of Pre-formed Oxolane Scaffolds

A more common and practical approach to 3-(trifluoromethyl)oxolan-3-amine involves the functionalization of a readily available oxolane precursor, most notably 3-oxotetrahydrofuran. This ketone serves as a versatile starting point for introducing both the trifluoromethyl and the amino groups at the C-3 position.

A plausible and widely utilized method for introducing the trifluoromethyl group is the nucleophilic trifluoromethylation of the ketone. Reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃), often activated by a fluoride (B91410) source, are effective for this transformation. The initial product of this reaction is the corresponding silyl-protected alcohol, 3-hydroxy-3-(trifluoromethyl)oxolane.

Following trifluoromethylation, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent. Alternatively, the hydroxyl group can be subjected to a Mitsunobu reaction with a nitrogen nucleophile.

A more direct route from 3-oxotetrahydrofuran involves the formation of an intermediate imine or a related derivative, which is then subjected to trifluoromethylation. For instance, the ketone could be condensed with a suitable amine to form an enamine or an imine, which could then react with an electrophilic trifluoromethylating agent. However, the more prevalent strategy involves the addition of a trifluoromethyl nucleophile to an imine. A key intermediate in this strategy would be the N-protected ketimine derived from 3-oxotetrahydrofuran. The subsequent addition of a trifluoromethyl nucleophile would then generate the desired carbon skeleton.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods to obtain enantiomerically pure (R)- and (S)-3-(trifluoromethyl)oxolan-3-amine is of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools for controlling stereochemistry in a reaction. researchgate.netnih.gov In the context of synthesizing chiral this compound, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step.

One of the most successful classes of chiral auxiliaries for the synthesis of chiral amines are the N-sulfinylamines, such as tert-butanesulfinamide. ku.ac.aeorgsyn.org A potential synthetic route would involve the condensation of 3-oxotetrahydrofuran with a chiral tert-butanesulfinamide (either (R) or (S) enantiomer) to form a chiral N-sulfinyl ketimine. The subsequent diastereoselective addition of a trifluoromethyl nucleophile to this imine would lead to the formation of a protected amine with a newly created stereocenter. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. The auxiliary can then be readily cleaved under acidic conditions to afford the free chiral amine.

AuxiliaryStarting MaterialKey ReactionDiastereomeric Ratio
(R)-tert-Butanesulfinamide3-OxotetrahydrofuranNucleophilic trifluoromethylation of N-sulfinyl ketiminePotentially high d.r.
(S)-tert-Butanesulfinamide3-OxotetrahydrofuranNucleophilic trifluoromethylation of N-sulfinyl ketiminePotentially high d.r.

Another well-established class of chiral auxiliaries are oxazolidinones, popularized by Evans. researchgate.net An oxazolidinone could be acylated with a derivative of 3-oxotetrahydrofuran, and subsequent stereoselective transformations could be envisioned to install the trifluoromethyl and amino groups.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, organocatalysis and metal catalysis have emerged as powerful and efficient strategies for the synthesis of enantiomerically enriched compounds. nih.gov These methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of a chiral product.

For the synthesis of chiral this compound, an organocatalytic approach could involve the asymmetric trifluoromethylation of an enamine derived from 3-oxotetrahydrofuran, using a chiral catalyst such as a cinchona alkaloid derivative or a chiral phosphoric acid.

Alternatively, the asymmetric reduction of a trifluoromethyl-substituted ketimine derived from 3-oxotetrahydrofuran could be achieved using a chiral catalyst. nih.gov Chiral metal complexes, for instance, those based on iridium, rhodium, or ruthenium, with chiral ligands, are known to be highly effective for the enantioselective hydrogenation of imines.

A notable organocatalytic method is the asymmetric isomerization of trifluoromethyl imines, which can provide access to both aryl and alkyl trifluoromethylated amines with high enantioselectivity. nih.gov

Catalyst TypeSubstrateReaction TypePotential Enantiomeric Excess (ee)
Chiral Phosphoric AcidEnamine of 3-OxotetrahydrofuranElectrophilic TrifluoromethylationHigh
Chiral Iridium ComplexCF3-Ketimine of 3-OxotetrahydrofuranAsymmetric HydrogenationHigh
Cinchona Alkaloid DerivativeTrifluoromethyl imineAsymmetric IsomerizationHigh

Diastereoselective and Enantioselective Methodologies

Diastereoselective strategies often rely on the presence of a pre-existing stereocenter in the molecule to influence the formation of a new stereocenter. In the absence of a chiral starting material, a racemic mixture of a precursor containing a stereocenter could be subjected to a reaction that selectively forms one diastereomer over the other.

For instance, if a racemic mixture of 3-hydroxy-3-(trifluoromethyl)oxolane is used, its conversion to an amine could potentially proceed with some level of diastereoselectivity depending on the reaction conditions and reagents used.

Enantioselective methods, as discussed in the previous section, aim to directly produce one enantiomer in excess from a prochiral starting material. A key strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.gov The success of such reactions often depends on the ability to form a single stereoisomer of the imine (E or Z), as each may lead to the opposite enantiomer of the product. nih.gov

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group is a critical step in the synthesis of the target compound. This can be approached through direct trifluoromethylation of an oxolane precursor or by building the oxolane ring from a trifluoromethylated acyclic starting material.

Trifluoromethylation Reactions on Oxolane Precursors

A logical and direct approach to introduce the trifluoromethyl group is the nucleophilic trifluoromethylation of a suitable oxolane precursor, such as oxolan-3-one. A variety of reagents have been developed for the nucleophilic transfer of a "CF3-" equivalent to a carbonyl group.

One of the most common and effective reagents for this transformation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as Ruppert's reagent. The reaction is typically activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), which generates the active trifluoromethyl anion. The initial product of this reaction with oxolan-3-one would be 3-(trifluoromethyl)oxolan-3-ol.

Precursor Reagent Activator Product
Oxolan-3-one (Trifluoromethyl)trimethylsilane (TMSCF3) TBAF or CsF 3-(Trifluoromethyl)oxolan-3-ol

Other trifluoromethylating agents that could be employed include trifluoromethyl iodide (CF3I) in the presence of a reducing agent or organometallic CF3 reagents like CuCF3. wikipedia.org The choice of reagent and reaction conditions can be influenced by factors such as substrate compatibility and desired yield.

Stereochemical Control in Trifluoromethyl Group Incorporation

Achieving stereochemical control during the introduction of the trifluoromethyl group is a significant challenge, particularly if an enantiomerically pure final product is desired. When starting from a prochiral precursor like oxolan-3-one, the direct trifluoromethylation will generally lead to a racemic mixture of 3-(trifluoromethyl)oxolan-3-ol.

To induce stereoselectivity, chiral catalysts or auxiliaries can be employed. Asymmetric trifluoromethylation of ketones has been an active area of research. nih.gov For instance, the use of a chiral ligand in conjunction with a metal-based trifluoromethylating agent could potentially favor the formation of one enantiomer over the other.

Alternatively, if a chiral precursor is used, the stereochemistry of the trifluoromethylation can be influenced by the existing stereocenter(s) through diastereoselective addition. However, in the case of a simple oxolane ring, this would require starting with an enantiomerically enriched oxolane derivative.

Amine Group Introduction Strategies

Following the successful incorporation of the trifluoromethyl group, the next crucial step is the introduction of the amine functionality at the same C-3 position. This can be achieved through direct amination reactions or by the transformation of a precursor functional group.

Amination Reactions at C-3 of the Oxolane Ring

A direct method for introducing the amine group is through the reductive amination of a trifluoromethylated ketone intermediate. If 3-(trifluoromethyl)oxolan-3-one were available, it could be reacted with an ammonia source, such as ammonia itself or an ammonium (B1175870) salt, in the presence of a reducing agent to yield the target this compound.

Precursor Reagents Product
3-(Trifluoromethyl)oxolan-3-one NH3, Reducing Agent (e.g., NaBH3CN) This compound

Another powerful method for the synthesis of α-amino acids and their derivatives is the Strecker synthesis. wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves the treatment of a ketone with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid or, in this case, potentially reduced to the target amine. The application of the Strecker synthesis to a trifluoromethyl ketone like 3-(trifluoromethyl)oxolan-3-one would offer a direct route to an aminonitrile precursor.

Transformations of Precursor Functional Groups to the Amine

An alternative strategy involves the conversion of a precursor functional group at the C-3 position into an amine. A key intermediate for this approach is the 3-(trifluoromethyl)oxolan-3-ol, obtained from the trifluoromethylation of oxolan-3-one. The hydroxyl group of this alcohol can be transformed into a leaving group, such as a tosylate or mesylate, which can then be displaced by an azide (B81097) nucleophile (e.g., sodium azide). Subsequent reduction of the resulting azide would furnish the desired amine.

A Ritter-type reaction could also be envisioned, where the tertiary alcohol, 3-(trifluoromethyl)oxolan-3-ol, is reacted with a nitrile in the presence of a strong acid to form a stable N-alkyl amide. Subsequent hydrolysis of the amide would then yield the primary amine.

Precursor Reaction Sequence Product

| 3-(Trifluoromethyl)oxolan-3-ol | 1. Activation (e.g., MsCl, py) 2. Azide displacement (NaN3) 3. Reduction (e.g., H2, Pd/C or LiAlH4) | this compound | | 3-(Trifluoromethyl)oxolan-3-ol | 1. Ritter Reaction (e.g., MeCN, H2SO4) 2. Hydrolysis | this compound |

Each of these synthetic strategies presents its own set of advantages and challenges. The feasibility of a particular route would depend on the availability and reactivity of the starting materials, as well as the desired efficiency and stereochemical purity of the final product. Further research and experimental validation are necessary to establish the optimal synthetic pathway to this compound.

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom governs the reactivity of the amine group, rendering it both basic and nucleophilic. pressbooks.pub However, the immediate proximity of the trifluoromethyl group significantly modulates these properties.

The primary amine in this compound is a potent nucleophile, capable of participating in a wide array of organic transformations. Its nucleophilic character allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Key examples of its nucleophilic reactivity include:

Amide Synthesis: The amine can react with carboxylic acid derivatives such as acyl chlorides, anhydrides, or activated esters to form the corresponding amides. This is a fundamental transformation for creating stable linkages in many chemical structures. The general reaction involves the nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent. sphinxsai.com

Urea (B33335) Formation: Reaction with isocyanates provides a direct route to substituted ureas. The amine's lone pair attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the urea product. scispace.com Similarly, reaction with phosgene (B1210022) equivalents can lead to symmetrical or unsymmetrical ureas.

Imine Formation: Condensation with aldehydes or ketones can yield imines (Schiff bases), although this reaction is reversible and typically requires removal of water to drive the equilibrium towards the product.

Mannich Reactions: As an α-trifluoromethyl amine, it can be expected to participate in Mannich-type reactions, reacting with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. nih.gov

The amine group serves as a convenient handle for derivatization, enabling the synthesis of a diverse range of functionalized molecules. This is particularly relevant in medicinal chemistry and for analytical purposes.

Common derivatization strategies include:

Acylation: As mentioned, acylation is a common method for derivatization. Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are often used in analytical chemistry to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides.

Reaction with Isothiocyanates: The amine can react with isothiocyanates, such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, to form thioureas, which are useful intermediates and can sometimes rearrange to ureas. mdpi.com

Reductive Amination: The amine can be further alkylated through reductive amination, where it first forms an imine with an aldehyde or ketone, which is then reduced in situ to a secondary amine.

A summary of potential derivatization reactions is presented below.

Reagent TypeExample ReagentProduct Type
Acyl HalideAcetyl ChlorideAmide
Acid AnhydrideTrifluoroacetic Anhydride (TFAA)Trifluoroacetamide
IsocyanatePhenyl IsocyanateUrea
IsothiocyanatePhenyl IsothiocyanateThiourea
Sulfonyl ChlorideTosyl ChlorideSulfonamide

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov Its placement at the α-position to the amine has a profound impact on the amine's electronic properties.

The strong inductive effect (-I effect) of the CF₃ group withdraws electron density from the adjacent carbon and, consequently, from the nitrogen atom. This delocalization reduces the availability of the nitrogen's lone pair of electrons to accept a proton. As a result, α-trifluoromethyl amines are significantly less basic than their non-fluorinated alkylamine counterparts. nih.govnih.gov The best way to compare the basicity of amines is to examine the pKₐ of their conjugate acids (pKₐH); a lower pKₐH value indicates a weaker base. pressbooks.pubmasterorganicchemistry.com

The table below illustrates this trend by comparing the pKₐH values of simple alkylamines with their α-trifluoro analogs.

AmineStructurepKₐH of Conjugate Acid
EthylamineCH₃CH₂NH₂~10.67 alfa-chemistry.com
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.7
tert-Butylamine(CH₃)₃CNH₂~10.68
This compoundC₅H₈F₃NOExpected to be significantly lower than analogous amines without the CF₃ group
Note: A specific experimental pKₐH value for this compound is not readily available in the literature, but it is expected to be in the lower range, similar to other α-trifluoromethyl amines.

This reduction in basicity is directly correlated with a decrease in nucleophilicity. While still capable of acting as a nucleophile, the amine in this compound is less reactive than non-fluorinated analogs, potentially requiring more forcing reaction conditions or stronger electrophiles to achieve similar transformations.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust and stable. mdpi.com Its reactivity is limited, but its electronic influence is significant.

Further Fluorination: The trifluoromethyl group is at a high oxidation state and is exceptionally stable. Further fluorination of this group is not a feasible chemical transformation under standard conditions.

Defluorination: The C-F bond is one of the strongest single bonds in organic chemistry, making defluorination reactions challenging. mdpi.com The trifluoromethyl group is highly stable to chemical, thermal, and photochemical degradation. mdpi.com However, cleavage of a C-F bond in a CF₃ group is not impossible and has been achieved under specific conditions, often involving radical intermediates or strong reducing agents. ccspublishing.org.cnrsc.org

Recent advances have shown that defluorination of trifluoromethyl groups, particularly on aromatic or activated systems like trifluoromethyl alkenes, can be achieved using methods such as:

Photoredox Catalysis: Visible light photoredox catalysis can generate radical anions that expel a fluoride ion, leading to a difluoromethyl radical which can then be trapped or further reduced. researchgate.netnih.govnih.gov

Electrochemical Reduction: Electroreductive methods can also initiate C-F bond cleavage. rsc.org

For an unactivated aliphatic system like this compound, such defluorination reactions would likely require harsh conditions. The stability of the aliphatic CF₃ group is generally high, and selective mono-defluorination to a difluoromethyl group is a significant synthetic challenge, often complicated by over-reduction. nih.gov Therefore, while theoretically possible under specialized catalytic conditions, the trifluoromethyl group in this compound is expected to be inert in most common organic reactions.

Reactivity of the Oxolane Ring System

Ring-Opening and Ring-Expansion Reactions of the Tetrahydrofuran Core

No studies have been found that specifically investigate the ring-opening or ring-expansion reactions of this compound. The stability of the tetrahydrofuran ring in this molecule under various conditions (acidic, basic, reductive, oxidative) has not been experimentally determined. Therefore, no data exists on the propensity of the oxolane core to undergo cleavage or rearrangement.

Substituent Effects on Oxolane Ring Stability and Reactivity

The combined influence of the strongly electron-withdrawing trifluoromethyl group and the basic amino group on the stability and reactivity of the oxolane ring is a key question that remains unanswered. While general principles of organic chemistry would suggest that the trifluoromethyl group might destabilize the ring through inductive effects, the impact of the adjacent amino group could counteract this. Without experimental or computational data, it is impossible to provide a scientifically accurate assessment of these substituent effects.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

The absence of reported reactions involving this compound means that there are no established reaction pathways or identified intermediates to discuss. Mechanistic studies are contingent on the existence of known chemical transformations, which for this compound, are not available in the public domain.

Kinetic and Thermodynamic Considerations in its Reactions

Detailed kinetic and thermodynamic data, such as reaction rates, activation energies, and equilibrium constants, are fundamental to understanding reaction mechanisms. As no specific reactions of this compound have been documented, no such data has been generated or reported.

Computational and Theoretical Studies on 3 Trifluoromethyl Oxolan 3 Amine

Electronic Structure and Bonding Analysis

The electronic landscape of 3-(Trifluoromethyl)oxolan-3-amine is fundamentally shaped by the interplay of its constituent functional groups: the oxolane ring, the amine group, and the trifluoromethyl group. Understanding this interplay is crucial for predicting the molecule's reactivity and interactions.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometric and electronic properties of molecules like this compound. By employing methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the molecule's optimized geometry can be determined. researchgate.net These calculations would likely reveal the significant influence of the trifluoromethyl group on the local geometry around the C3 carbon of the oxolane ring.

The presence of the highly electronegative fluorine atoms is expected to shorten the C-F bonds and influence the bond angles at the C3 carbon. The bond lengths and angles within the oxolane ring are also anticipated to be perturbed from those of unsubstituted tetrahydrofuran (B95107) due to the steric bulk and electronic demands of the substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value
C-F Bond Length~1.34 Å
C-C (CF3) Bond Length~1.55 Å
C-N Bond Length~1.47 Å
C-O Bond Length~1.43 Å
F-C-F Bond Angle~107°
O-C-C Bond Angle~108°
C-C-N Bond Angle~112°

Note: These are predicted values based on theoretical calculations of similar structures and have not been experimentally verified.

Charge Distribution and Orbital Interactions

The charge distribution in this compound is highly polarized. The trifluoromethyl group acts as a strong electron-withdrawing group, leading to a significant partial positive charge on the adjacent C3 carbon and the fluorine atoms bearing partial negative charges. The nitrogen of the amine group and the oxygen of the oxolane ring, being electronegative, will also have partial negative charges.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the charge distribution and orbital interactions. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its potential as an electron donor. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is likely to be centered around the antibonding orbitals of the C-F bonds in the trifluoromethyl group, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. ukm.my

Table 2: Predicted Partial Charges on Key Atoms

AtomPredicted Partial Charge (a.u.)
F (in CF3)-0.25
C (in CF3)+0.60
C3 (ring)+0.15
N (in NH2)-0.40
O (ring)-0.35

Note: These are predicted values based on theoretical calculations and electronegativity considerations.

Conformational Analysis and Stereochemical Properties

The three-dimensional structure and stereochemistry of this compound are critical to its function and are governed by a delicate balance of steric and electronic effects.

Preferred Conformations of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations, with the two most common being the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The substitution at the C3 position with both a bulky trifluoromethyl group and an amine group will significantly influence the ring's conformational preference.

The molecule will likely adopt a conformation that minimizes the steric clashes between these substituents and the rest of the ring. An envelope conformation with the C3 carbon out of the plane, or a twist conformation, could be favored to alleviate these steric strains. The specific preferred conformation would depend on the relative energetic costs of steric hindrance and torsional strain within the ring.

Stereoelectronic Effects of the Trifluoromethyl and Amine Groups

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational stability of this compound. The strong electron-withdrawing nature of the trifluoromethyl group can lead to significant hyperconjugative interactions. For instance, interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the C-C(F3) and C-N bonds can influence the rotational barriers around these bonds.

The relative orientation of the amine and trifluoromethyl groups will be governed by a combination of steric repulsion and potential intramolecular hydrogen bonding between the amine protons and the fluorine atoms or the ring oxygen. The anomeric effect, typically involving the interaction of a lone pair on a heteroatom with an adjacent antibonding sigma orbital, may also play a role in stabilizing certain conformations. researchgate.net

Prediction of Spectroscopic Parameters for Structural Research

Computational methods can predict various spectroscopic parameters that are invaluable for the structural elucidation of novel compounds, going beyond simple identification to provide detailed insights into their electronic and geometric structures.

For this compound, DFT calculations can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted shifts would be highly sensitive to the local electronic environment of each nucleus. For example, the protons on the oxolane ring would exhibit different chemical shifts depending on their proximity and orientation relative to the electronegative trifluoromethyl and amine groups. The ¹⁹F NMR spectrum is expected to show a single resonance (assuming free rotation of the CF3 group) with a chemical shift characteristic of an aliphatic trifluoromethyl group.

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. This would allow for the prediction of characteristic stretching and bending modes for the C-F, C-N, N-H, and C-O bonds. These predicted spectroscopic data can then be compared with experimental data to confirm the synthesized structure and to gain a deeper understanding of its conformational and electronic properties.

Table 3: Predicted Key Spectroscopic Data

ParameterPredicted Value
¹H NMR (ring protons)2.0 - 4.5 ppm
¹³C NMR (C3)70 - 80 ppm
¹⁹F NMR (CF3)~ -75 ppm (relative to CCl3F)
IR Stretch (C-F)1100 - 1200 cm⁻¹
IR Stretch (N-H)3300 - 3500 cm⁻¹

Note: These are predicted ranges and values based on theoretical calculations of analogous compounds.

Computational Modeling of Reaction Pathways and Transition States

The synthesis of this compound, while not extensively detailed in publicly accessible literature through computational studies, can be theoretically investigated using established quantum chemical methods. The formation of this molecule likely involves key steps such as the synthesis of a suitable oxolane precursor and the subsequent introduction of the amine and trifluoromethyl groups. Computational modeling, particularly using Density Functional Theory (T)D, offers a powerful tool to elucidate the mechanisms, energetics, and transition states of these potential synthetic routes. acs.orgnih.govscholaris.ca

A plausible synthetic pathway that can be modeled is the reductive amination of a corresponding ketone, 3-(trifluoromethyl)oxolan-3-one. DFT calculations can be employed to map out the potential energy surface of this reaction. acs.orgnih.gov The initial step would involve the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the ketone, leading to the formation of a hemiaminal intermediate. Subsequent dehydration would yield an imine, which is then reduced to the final amine product.

Computational studies on similar reductive amination reactions have shown that the formation and reduction of the imine are often the most thermodynamically and kinetically favorable pathways. acs.org The transition states for both the C-N bond formation and the subsequent hydride transfer (if a reducing agent is used) can be located and characterized. The calculated activation energies for these steps provide crucial insights into the reaction kinetics. For instance, in the reductive amination of aldehydes and ketones, the transition states for the formation and subsequent reduction of the imine intermediate generally have lower energy barriers compared to the direct reduction of the carbonyl group. acs.org

The introduction of the trifluoromethyl group presents another area for computational investigation. The stability and reactivity of intermediates are significantly influenced by the strong electron-withdrawing nature of the CF3 group. Computational analysis can quantify these electronic effects on the reaction pathway.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the reductive amination of 3-(trifluoromethyl)oxolan-3-one. The values are illustrative and based on general findings in computational chemistry for similar reactions.

Reaction StepIntermediate/Transition StateCalculated Enthalpy of Activation (ΔH‡) (kcal/mol)Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
Step 1: Nucleophilic Attack
Reactants to TS13-(trifluoromethyl)oxolan-3-one + NH3 → [TS1]15.225.8
TS1 to Intermediate 1[TS1] → Hemiaminal--
Step 2: Dehydration
Intermediate 1 to TS2Hemiaminal → [TS2]20.530.1
TS2 to Intermediate 2[TS2] → 3-(Trifluoromethyl)oxolan-3-imine--
Step 3: Reduction
Intermediate 2 to TS33-(Trifluoromethyl)oxolan-3-imine + [H]- → [TS3]12.822.4
TS3 to Product[TS3] → this compound--

Note: The values in this table are hypothetical and serve as an example of the data that would be generated in a computational study.

Molecular Docking and Interaction Studies with Model Systems (Purely theoretical, no specific biological activity or clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery, molecular docking can also be employed in a purely theoretical context to understand the non-covalent interaction patterns of a molecule like this compound with model systems. These model systems can be simple, well-characterized surfaces or cavities of larger, non-biological macromolecules.

In a theoretical docking study, this compound would be treated as the "ligand," and a model "receptor" would be chosen. The goal of such a study would be to characterize the fundamental interactions driven by the molecule's structural and electronic properties. The key functional groups of this compound that would govern these interactions are the amine group (-NH2), the trifluoromethyl group (-CF3), and the ether oxygen within the oxolane ring.

The amine group can act as a hydrogen bond donor and can also participate in electrostatic interactions. The ether oxygen can act as a hydrogen bond acceptor. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, primarily engages in dipole-dipole and hydrophobic interactions.

A hypothetical docking study could involve placing this compound into the cavity of a simple, theoretical protein model composed of various amino acid residues to probe different types of interactions. The results would typically be presented as a docking score, which is an estimation of the binding affinity, and a predicted binding pose.

Below is an interactive data table summarizing the potential interactions of this compound with different types of model interaction sites.

Functional Group on this compoundModel Interaction SiteType of InteractionPredicted Interaction Energy (kcal/mol)
Amine (-NH2) Carboxylic Acid (e.g., from Aspartic Acid)Hydrogen Bond (Donor), Ionic Interaction-5.2
Ether Oxygen Amide (e.g., from Asparagine)Hydrogen Bond (Acceptor)-3.8
Trifluoromethyl (-CF3) Aromatic Ring (e.g., from Phenylalanine)Fluorine-Aromatic Interaction-2.5
Oxolane Ring (Aliphatic CH2) Hydrophobic Pocket (e.g., Leucine, Valine)Van der Waals Interactions-1.9

Note: The interaction energies in this table are illustrative and represent typical values for such interactions in a theoretical, non-aqueous environment.

These theoretical interaction studies provide a fundamental understanding of the molecule's intermolecular behavior, which is essential for its application in materials science and as a chemical building block, independent of any biological context.

Applications of 3 Trifluoromethyl Oxolan 3 Amine in Advanced Synthetic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

When used in its enantiomerically pure form, 3-(Trifluoromethyl)oxolan-3-amine is an invaluable chiral building block for the asymmetric synthesis of complex molecules, particularly in the development of new pharmaceuticals. The synthesis of enantiopure 3-aminotetrahydrofuran (B1273345) derivatives has been a subject of considerable interest, with routes starting from natural amino acids like L-aspartic acid or L-methionine. researchgate.net The introduction of a trifluoromethyl group at the 3-position adds a further layer of complexity and utility.

The stereocenter at the C3 position, substituted with a trifluoromethyl group, can direct the stereochemical outcome of subsequent reactions, allowing for the construction of intricate molecular architectures with high precision. The stability of the oxolane ring and the defined spatial orientation of its substituents make it an excellent scaffold for presenting functional groups in a specific manner to interact with biological targets. For instance, similar chiral aminotetrahydrofurans have been incorporated into potent HIV-1 protease inhibitors. researchgate.net

Table 1: Representative Transformations Utilizing Chiral Amine Building Blocks

Starting Material Class Reagent Product Class Key Feature
Chiral Amino-oxolane Acyl Chlorides Chiral Amides Formation of stable amide bond
Chiral Amino-oxolane Aldehydes/Ketones Chiral Imines/Amines Reductive amination for chain extension
Chiral Amino-oxolane Sulfonyl Chlorides Chiral Sulfonamides Introduction of a key pharmacophore

This table illustrates the types of reactions where a chiral amine like this compound can be employed to generate more complex chiral molecules.

Utilization as a Scaffold for Library Synthesis and Diversification

In drug discovery, the generation of compound libraries around a central scaffold is a common strategy to explore a wide range of chemical space and identify new bioactive molecules. nih.gov this compound is an ideal scaffold for such purposes due to the reactivity of its primary amine group.

Through parallel synthesis, the amine can be readily derivatized to produce large libraries of amides, sulfonamides, ureas, and secondary or tertiary amines. nih.gov This allows for the systematic modification of the substituent at the 3-position, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. The trifluoromethyl group and the oxolane ring remain as constant features, providing a consistent structural framework. This approach is efficient for structure-activity relationship (SAR) studies, where the impact of different substituents on a molecule's biological activity is investigated.

Precursor for Novel Heterocyclic Systems and Fluorinated Motifs

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of novel heterocyclic systems. The amine can participate in cyclization reactions with suitable bifunctional reagents to form fused or spirocyclic ring systems.

Furthermore, the trifluoromethyl group itself can influence the reactivity of the molecule and can be a key component of the final heterocyclic target. Trifluoromethylated heterocycles, such as pyrazoles and pyrimidines, are prominent in many active pharmaceutical ingredients. nih.govnih.gov The development of synthetic methods to create new trifluoromethyl-containing heterocycles is an active area of research. rsc.org this compound provides a starting point for accessing novel classes of such compounds that also incorporate the oxolane motif.

Integration into Materials Science Research

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The compound possesses features that are desirable for the creation of advanced materials. For instance, the amine functionality allows it to be used as a monomer in polymerization reactions, leading to the formation of novel polymers.

The incorporation of the trifluoromethyl group into a polymer backbone can impart unique properties such as increased thermal stability, chemical resistance, and hydrophobicity. The oxolane ring can influence the polymer's conformational properties and chain packing. These fluorinated polymers could find applications in specialized coatings, membranes, or electronic materials. The general class of tetrahydrofurans (oxolanes) is used in the production of materials like synthetic fibers and rubbers. eschemy.com

Additionally, the molecule's structure lends itself to the design of supramolecular assemblies. The amine and the ether oxygen of the oxolane ring can participate in hydrogen bonding, while the fluorinated portion can engage in fluorous interactions, leading to self-assembly into well-defined nanostructures.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-aspartic acid
L-methionine
HIV-1 protease inhibitors
Pyrazoles
Pyrimidines

Emerging Research Directions and Future Perspectives for 3 Trifluoromethyl Oxolan 3 Amine

Development of More Sustainable and Green Synthetic Routes

The drive towards environmentally benign chemical manufacturing has spurred research into greener synthetic pathways for complex fluorinated molecules like 3-(trifluoromethyl)oxolan-3-amine. Traditional methods often rely on harsh reagents and generate significant waste, prompting a shift towards catalytic, biocatalytic, and atom-economical alternatives.

Modern synthetic chemistry increasingly leverages catalysts to achieve high efficiency and selectivity. For α-trifluoromethyl amines, catalytic enantioselective reduction of trifluoromethyl-substituted imines is a primary strategy. nih.govacs.org This involves the use of transition-metal catalysts for hydrogenation or transfer hydrogenation to produce chiral amines. nih.gov Another powerful catalytic method is the addition of carbon-based nucleophiles to trifluoromethyl imines, which has been extensively explored for creating both α-secondary and α-tertiary amines. acs.orgnih.gov

Biocatalysis offers a highly sustainable and selective alternative. Engineered enzymes can perform transformations not seen in nature with exceptional precision. Recent breakthroughs include the use of engineered cytochrome c variants to catalyze asymmetric N-H carbene insertion, providing a route to enantioenriched α-trifluoromethyl amines with high yields. acs.orgrochester.edu This biocatalytic approach is notable for its potential to create valuable chiral synthons for further chemical elaboration. acs.org Furthermore, imine reductases (IREDs) are being applied for the asymmetric reduction of heterocyclic imines, presenting a viable green pathway for producing chiral cyclic amines. acs.org The application of transaminases for the biocatalytic amination of ketones is another rapidly expanding field that could be adapted for the synthesis of the target molecule or its precursors. researchgate.net

Table 1: Comparison of Potential Catalytic and Biocatalytic Synthetic Approaches
MethodDescriptionPotential AdvantagesPotential Challenges
Transition-Metal CatalysisReduction of a corresponding trifluoromethyl-substituted cyclic imine using a metal catalyst (e.g., Pd, Rh, Ir). nih.govnih.govHigh turnover, broad substrate scope, well-established methods.Potential for metal contamination, often requires non-renewable catalysts, may require harsh conditions.
Biocatalysis (Engineered Enzymes)Use of engineered enzymes like cytochrome c variants or imine reductases (IREDs) for asymmetric synthesis. acs.orgacs.orgExceptional stereoselectivity, mild aqueous conditions, biodegradable, highly sustainable.Enzyme may require significant engineering for specific substrate, limited thermal stability, lower throughput.
Biocatalysis (Transaminases)Asymmetric amination of a ketone precursor (3-oxo-3-(trifluoromethyl)oxolane) using a transaminase enzyme. researchgate.netDirect conversion of ketones to amines, high enantiopurity, green reaction conditions.Equilibrium limitations may require strategies for reaction completion, substrate specificity.

Minimizing waste is a core tenet of green chemistry, focusing on high atom economy and the reduction or elimination of volatile organic solvents. Research has demonstrated that solvent- and catalyst-free synthesis of some fluorinated compounds is possible, driven by direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants. mdpi.com Mechanochemical synthesis, using a mixer mill to prepare compounds under solvent-free conditions, is another emerging technique that reduces waste and simplifies purification. youtube.com

Atom economy is heavily influenced by the choice of the trifluoromethylating agent. While traditional methods can be wasteful, newer approaches offer improvements. acs.org For example, using potassium trifluoroacetate (B77799) (CF₃CO₂K), a stable and cost-effective salt, as the CF₃ source in a flow system allows for rapid and high-yielding trifluoromethylation of (hetero)aryl iodides with very short reaction times. nih.gov Another approach that enhances both safety and environmental friendliness is the use of microfluidic flow reactors, which can generate reactive trifluoromethyl anions from simple fluoride (B91410) salts like caesium fluoride, avoiding the need for PFAS-based reagents. sciencedaily.comuva.nl

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

Understanding the reactivity of this compound is key to unlocking its potential as a chemical building block. The α-trifluoromethyl amine motif possesses unique properties; the strong electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the adjacent amine compared to its non-fluorinated counterparts. nih.gov Despite this reduced basicity, the amine nitrogen remains nucleophilic and can participate in a variety of classic amine derivatization reactions.

Key derivatization opportunities include:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though this may be challenging due to steric hindrance and reduced nucleophilicity.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amine structures.

Furthermore, the chiral nature of derivatives offers significant potential. For instance, enzymatically produced α-trifluoromethyl amino esters have been successfully converted into medicinally valuable β-trifluoromethyl-β-amino alcohols through reduction, or other derivatives via nucleophilic arylation, without loss of enantiopurity. acs.org Such transformations highlight the utility of the scaffold in accessing a diverse range of complex fluorinated molecules. nih.govacs.org

Table 2: Potential Derivatization Reactions of this compound
Reaction TypeReagent ClassResulting Functional GroupStructural Implication
AcylationAcyl Halides (R-COCl)AmideIntroduces a carbonyl group, potentially altering hydrogen bonding capabilities.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamideAdds a bulky, electron-withdrawing sulfonyl group, impacting solubility and conformation.
N-ArylationAryl Halides (Ar-X) with Pd/Cu catalystN-Aryl AmineConnects the scaffold to an aromatic system, expanding structural diversity.
Conversion to IsocyanatePhosgene (B1210022) or equivalentIsocyanateCreates a reactive intermediate for further synthesis of ureas and carbamates.

Advanced Characterization Techniques for In-depth Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new ones. For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. nih.gov Its high sensitivity, 100% natural abundance, wide chemical shift range, and the absence of background signals in biological or typical organic systems make it ideal for monitoring reaction kinetics and elucidating molecular structures. nih.govnih.govhuji.ac.il Changes in the ¹⁹F chemical shift provide clear insights into the electronic environment of the trifluoromethyl group, allowing for direct observation of binding events and reaction progress, often with greater resolution than ¹H NMR. nih.govrsc.org

Combining experimental data with computational studies provides even deeper mechanistic insight. Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction pathways. Such studies have been instrumental in understanding complex processes like Bi-catalyzed radical trifluoromethylation, revealing that a Bi(II) radical can abstract a hydrogen atom to facilitate the reaction. acs.org This synergy of advanced spectroscopic techniques and computational chemistry is crucial for designing next-generation catalysts and synthetic routes.

Table 3: Advanced Techniques for Characterization and Mechanistic Study
TechniqueInformation ProvidedApplication to this compound
¹⁹F NMR SpectroscopyDirect observation of the fluorine environment, quantification, structural elucidation, reaction monitoring. nih.govhuji.ac.ilTracking the conversion of precursors, confirming the presence and integrity of the CF₃ group, studying intermolecular interactions.
2D NMR (HSQC, HMBC)Correlation between ¹H, ¹³C, and ¹⁹F nuclei to establish connectivity.Unambiguous assignment of the complete molecular structure and stereochemistry.
Mass Spectrometry (HRMS)Precise molecular weight and elemental composition.Confirmation of product identity and purity.
Computational Chemistry (DFT)Calculation of reaction energies, transition state geometries, and spectroscopic parameters. acs.orgPredicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic data.

Bioisosteric Replacement Studies and Scaffold Optimization (purely chemical and structural considerations, not biological activity)

From a purely chemical and structural standpoint, the trifluoromethyl group is a fascinating substituent. It is often employed as a bioisostere, a group that can replace another while maintaining or enhancing desired properties. The CF₃ group is frequently considered a replacement for methyl (-CH₃), ethyl (-CH₂CH₃), isopropyl (-CH(CH₃)₂), and tert-butyl (-C(CH₃)₃) groups, yet its physicochemical properties are distinct. mdpi.comnih.gov

The C-F bond is highly polarized and stronger than a C-H bond, which contributes to the metabolic stability of the CF₃ group. mdpi.com Its steric bulk is a subject of nuanced discussion; while often compared to an isopropyl group, some analyses suggest its steric effect is closer to that of an ethyl group. researchgate.net Unlike alkyl groups, the CF₃ group is strongly electron-withdrawing, which impacts the properties of adjacent functional groups, such as lowering the pKa of a nearby amine. nih.gov

Table 4: Physicochemical Property Comparison of the Trifluoromethyl Group and Common Alkyl Isosteres
Property-CH₃-CH(CH₃)₂-C(CH₃)₃-CF₃
van der Waals Volume (ų)~22~56~77~43
Hansch Lipophilicity Parameter (π)+0.56+1.53+1.98+0.88
Electronegativity (Allred-Rochow)2.30 (for C in CH₃)2.30 (for C in CH)2.30 (for C)3.30 (for C in CF₃)
Dipole Moment (Debye)~0.4~0.6~0.7~2.6
Key Structural FeatureSmall, lipophilicBulky, branchedVery bulky, sterically demandingStrongly electron-withdrawing, moderately bulky, highly lipophilic. mdpi.com

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound NameChemical FormulaRole/Context
This compoundC₅H₈F₃NOSubject of the article
Potassium trifluoroacetateC₂F₃KO₂Atom-economical trifluoromethylating agent
Caesium fluorideCsFFluoride source in flow chemistry
Benzyl 2-diazotrifluoropropanoateC₁₀H₇F₃N₂O₂Carbene donor in biocatalytic synthesis

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Boiling Point (predicted)~180–200°C (decomposes)
Solubility (H₂O)Low (logP ~1.5–2.0)
¹⁹F NMR Shiftδ −65 ppm (singlet)
Stability (pH 7)>90% intact after 24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.